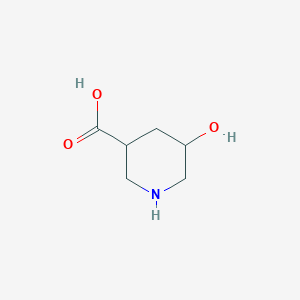

5-hydroxypiperidine-3-carboxylic Acid

Descripción general

Descripción

5-Hydroxypiperidine-3-carboxylic acid is a chemical compound with the empirical formula C6H11NO3 . It is a solid substance and is used for research and development purposes .

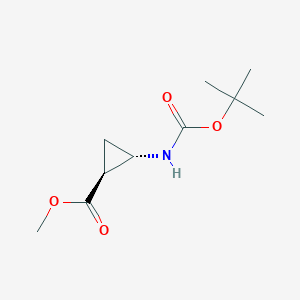

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC(C1CC(O)CNC1)=O . The InChI representation is 1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10) . Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 145.16 .Aplicaciones Científicas De Investigación

Gamma-Aminobutyric Acid (GABA) Agonists and Uptake Inhibitors

5-Hydroxypiperidine-3-carboxylic acid and its derivatives have been studied for their role as GABA agonists and inhibitors of the GABA uptake system. These compounds are structurally related to specific GABA uptake inhibitors and show varying degrees of interaction with the GABA receptors and the neuronal GABA uptake system (Jacobsen et al., 1982).

Antimetastatic Activity

L-Iduronic acid-type 1-N-iminosugars, including derivatives of this compound, have been synthesized and shown to inhibit pulmonary metastasis of B16 BL6 cells in mice. These compounds were found to prevent the invasion of cells through reconstituted basement membranes, highlighting their potential antimetastatic activities (Nishimura et al., 1997).

Synthesis of Pipecolic Acid Derivatives

This compound has been used in the synthesis of pipecolic acid derivatives. These derivatives have potential in various chemical transformations, emphasizing the versatility of this compound in synthetic chemistry (Purkayastha et al., 2010).

Synthesis of Chiral Bicyclic 3-Hydroxypiperidines

This compound has been utilized in the synthesis of new, chiral bicyclic 3-hydroxypiperidines. These compounds are synthesized through a diastereoselective ring expansion, demonstrating the chemical versatility and potential applications in stereoselective synthesis (Wilken et al., 1997).

Insulin-Mimetic Activities

Studies have explored the insulin-mimetic activities of metal complexes with hydroxypyridine-carboxylic acids, closely related to this compound. These complexes show potential in mimicking insulin's biological actions, which could have implications in diabetes research (Nakai et al., 2005).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 5-hydroxypiperidine-3-carboxylic acid is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The precautionary statements include P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) .

Direcciones Futuras

Piperidines, including 5-hydroxypiperidine-3-carboxylic acid, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propiedades

IUPAC Name |

5-hydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNUJKFLEDJRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

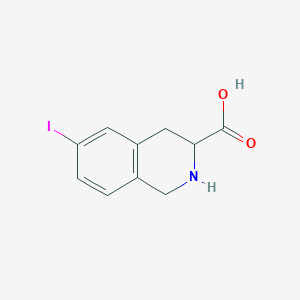

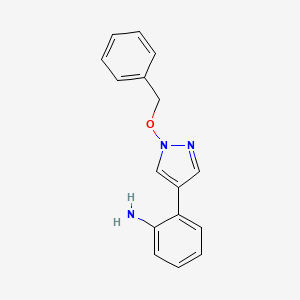

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine](/img/structure/B3253857.png)